molecular formula C24H26N6O2 B1683736 3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid

3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid

Cat. No.: B1683736
M. Wt: 430.5 g/mol
InChI Key: FOVKKLYIXHRZPA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of UR-7247 involves several steps. Initially, 4-bromophenylacetic acid is converted to its acid chloride using thionyl chloride. This intermediate is then condensed with ethyl isobutyrylacetate in the presence of sodium hydride in toluene to yield a diketoester. The final step involves the reaction of this diketoester with hydrazine monohydrate in acetic acid to form the pyrazole ring . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

UR-7247 undergoes various chemical reactions, including:

    Reduction: The compound can be reduced, but specific reduction reactions are not commonly reported.

    Substitution: UR-7247 can undergo substitution reactions, particularly at the aromatic rings. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

UR-7247 exerts its effects by antagonizing the angiotensin II AT1 receptor. This receptor is involved in the regulation of blood pressure and fluid balance. By blocking this receptor, UR-7247 decreases arterial pressure and increases renal blood flow . The compound has a long plasma elimination half-life, which contributes to its prolonged effects .

Properties

Molecular Formula

C24H26N6O2

Molecular Weight

430.5 g/mol

IUPAC Name

3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C24H26N6O2/c1-4-13-30-20(21(24(31)32)22(27-30)15(2)3)14-16-9-11-17(12-10-16)18-7-5-6-8-19(18)23-25-28-29-26-23/h5-12,15H,4,13-14H2,1-3H3,(H,31,32)(H,25,26,28,29)

InChI Key

FOVKKLYIXHRZPA-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=N1)C(C)C)C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4

Canonical SMILES

CCCN1C(=C(C(=N1)C(C)C)C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3-iso-propyl-1-propyl-5-((2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl)methyl)-1H-pyrazole-4-carboxylic acid)
UR 7247
UR-7247
UR7247

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid
Reactant of Route 2
3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid
Reactant of Route 3
3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid
Reactant of Route 5
3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid
Reactant of Route 6
3-propan-2-yl-1-propyl-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrazole-4-carboxylic Acid

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